3,5-Dimethyl-4'-methoxybenzophenone

Description

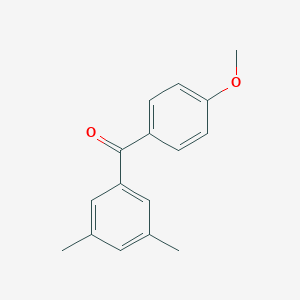

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-12(2)10-14(9-11)16(17)13-4-6-15(18-3)7-5-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCOUFNXYZJBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641490 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-83-0 | |

| Record name | (3,5-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Dimethyl 4 Methoxybenzophenone

Advanced Friedel-Crafts Acylation Techniques for Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation reaction stands as a cornerstone for the synthesis of benzophenones and their derivatives. oregonstate.edu This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl chloride or anhydride, typically in the presence of a strong Lewis acid catalyst. oregonstate.edugoogle.com The synthesis of unsymmetrically substituted benzophenones is well-suited to this method. oregonstate.edu

A common approach involves the reaction of an acyl chloride with a substituted benzene (B151609). For instance, the reaction of benzoyl chloride with a substituted benzene often results in substitution at the para position. oregonstate.edu Similarly, a substituted benzoyl chloride can be reacted with benzene, allowing for ortho, meta, or para substitution patterns on the benzoyl moiety. oregonstate.edu

Regioselectivity Control in Substituted Benzophenone Formation

Controlling the regioselectivity—the specific position of the new bond on the aromatic ring—is a crucial aspect of synthesizing substituted benzophenones. In the context of 3,5-Dimethyl-4'-methoxybenzophenone, this would involve the acylation of 1,3-dimethylbenzene (m-xylene) with 4-methoxybenzoyl chloride, or the acylation of anisole (B1667542) with 3,5-dimethylbenzoyl chloride. The directing effects of the substituents on the aromatic rings play a pivotal role in determining the outcome of the reaction.

The two methyl groups in m-xylene (B151644) are ortho, para-directing and activating, while the methoxy (B1213986) group in anisole is also a strong ortho, para-director and activator. To achieve the desired 3,5-dimethyl-4'-methoxy substitution pattern, the inherent directing effects of these groups must be carefully considered. The reaction of 4-methoxybenzoyl chloride with m-xylene is a plausible route. The two methyl groups in m-xylene will direct the incoming acyl group to the 2, 4, or 6 positions. Steric hindrance from the methyl groups would likely favor acylation at the 4-position, leading to the desired product.

Conversely, in the reaction of 3,5-dimethylbenzoyl chloride with anisole, the methoxy group of anisole will strongly direct the incoming acyl group to the para position (the 4'-position), which would also yield the target molecule.

Recent studies have demonstrated highly regioselective Friedel-Crafts acylation of aromatic substrates using novel catalytic systems under solvent-free conditions, offering excellent yields of specific aromatic ketones. acs.org

Catalytic Systems for Enhanced Yields and Purity

The choice of catalyst is critical for the success of the Friedel-Crafts acylation, influencing both the reaction rate and the purity of the product. Anhydrous aluminum chloride (AlCl₃) is a traditional and effective catalyst for this transformation. oregonstate.edu However, its use often requires more than stoichiometric amounts due to complexation with the product ketone, and its moisture sensitivity can complicate handling. chemguide.co.uklibretexts.org

To address these limitations, various alternative catalytic systems have been developed. These include:

Iron(III) chloride (FeCl₃): This has been used as a catalyst, sometimes in combination with other metal salts to form a composite catalyst system, which can operate under lower pressure and shorten reaction times. google.com

Triflic acid: This superacid can effectively catalyze Friedel-Crafts reactions, as demonstrated in the synthesis of 4-phenyltetralone derivatives. nih.gov

Heterogeneous catalysts: Solid acid catalysts, such as zeolites and metal oxides, are gaining attention as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. For example, a single crystalline and ultrathin nanosheet assembly of scrutiniyte-SnO₂ has shown remarkable catalytic activity and regioselectivity in Friedel-Crafts acylation. acs.org

Ionic liquids: Tunable aryl alkyl ionic liquids (TAAILs) have been employed as both the solvent and catalyst system for Friedel-Crafts acylation, offering a robust system that can tolerate various substrates. nih.gov

The table below summarizes various catalytic systems used in Friedel-Crafts acylation.

| Catalyst System | Reactants | Key Features | Reference |

| Anhydrous Aluminum Chloride | Benzoyl chloride and benzene | Classic, effective catalyst. | oregonstate.edu |

| Iron(III) Chloride Composite Catalyst | Benzene and benzoyl chloride | Reduced pressure, shorter reaction time. | google.com |

| Triflic Acid | Lactone and aromatic compound | Effective for intramolecular acylation. | nih.gov |

| Scrutinyite-SnO₂ Nanosheets | Aromatic substrates and acid halides | High regioselectivity, solvent-free conditions. | acs.org |

| Iron(III) chloride hexahydrate in TAAILs | Benzene derivatives and anhydrides | Robust, tolerates various substrates. | nih.gov |

Alternative Synthetic Pathways for this compound

While Friedel-Crafts acylation is a primary method, other synthetic strategies can also be employed to construct the this compound scaffold.

Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful alternative for the formation of the biaryl ketone linkage. oregonstate.edu This approach typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate.

For the synthesis of this compound, one could envision a Suzuki-Miyaura coupling between (4-methoxyphenyl)boronic acid and 3,5-dimethylbenzoyl chloride or a related derivative. mdpi.com Nickel-catalyzed cross-coupling reactions have also emerged as a valuable tool for forging C-C bonds between aryl partners. orgsyn.org For example, the coupling of an aryl boronic ester with an aryl methoxy compound can be achieved using a nickel catalyst. orgsyn.org

Oxidative Approaches to Ketone Formation

Another synthetic route to benzophenones involves the oxidation of a corresponding diphenylmethane (B89790) derivative. google.com This method can be particularly useful if the diarylmethane precursor is readily accessible. For the synthesis of this compound, the required precursor would be (3,5-dimethylphenyl)(4-methoxyphenyl)methane. This intermediate could then be oxidized to the target ketone.

Catalytic oxidation systems, often employing transition metal salts such as those of copper, cerium, or other metals from Groups IB, VIIB, or VIII of the periodic table, can be used to effect this transformation in the presence of an oxidizing agent like oxygen. google.com

Derivatization Strategies of this compound

Once synthesized, this compound can serve as a versatile intermediate for the creation of more complex molecules. Derivatization can be achieved through various reactions targeting different parts of the molecule.

The carbonyl group is a prime site for modification. It can undergo reduction to the corresponding alcohol, (3,5-dimethylphenyl)(4-methoxyphenyl)methanol, or be converted to an oxime or hydrazone. Furthermore, the aromatic rings can undergo further electrophilic substitution, although the existing substituents will influence the position of any new functional groups.

A notable example of derivatization involves the modification of a natural product, (-)-balanol, which contains a densely functionalized benzophenone core. mq.edu.au In the synthesis of balanol (B57124) analogues, the benzophenone moiety is often varied to probe biological activity. mq.edu.au While not directly involving this compound, these studies highlight the general strategies for modifying benzophenone scaffolds.

Selective Functionalization at Aromatic Positions

The functionalization of this compound can be directed to specific positions on either of its aromatic rings. The 3,5-dimethylphenyl ring is activated by the two methyl groups, directing electrophilic substitution to the ortho and para positions relative to them. However, the steric hindrance provided by the dimethyl substitution pattern can influence the regioselectivity of these reactions. In contrast, the 4'-methoxyphenyl ring is strongly activated by the electron-donating methoxy group, primarily directing substitution to the positions ortho to it.

Directed Ortho-Metalation (DoM):

A powerful strategy for the regioselective functionalization of aromatic compounds is Directed ortho-Metalation (DoM). In the context of this compound, the methoxy group on one of the rings can act as a directed metalation group (DMG). Treatment with a strong base, such as an alkyllithium reagent, can lead to deprotonation at the position ortho to the methoxy group, forming a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

| Electrophile | Functional Group Introduced |

| D₂O | Deuterium |

| I₂ | Iodine |

| (CH₃)₂SO₄ | Methyl |

| CO₂ | Carboxylic Acid |

| RCHO | Hydroxymethyl |

Table 1: Examples of Functional Groups Introduced via Directed Ortho-Metalation

This table presents hypothetical examples of functional groups that could be introduced onto the 4'-methoxyphenyl ring of this compound using the DoM strategy. The feasibility and specific reaction conditions would require experimental validation.

C-H Functionalization:

Modern synthetic methods increasingly rely on direct C-H functionalization, which avoids the need for pre-functionalized substrates. For this compound, palladium-catalyzed C-H activation can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. The directing group ability of the carbonyl moiety or the methoxy group can be harnessed to achieve site-selective functionalization. For instance, conditions can be optimized to favor functionalization at the less sterically hindered positions of the dimethyl-substituted ring.

Introduction of Diverse Chemical Probes and Tags

The this compound scaffold is particularly useful for the development of photoaffinity probes. The benzophenone moiety itself is a well-known photophore that, upon excitation with UV light, can form a reactive triplet state capable of abstracting hydrogen atoms from nearby C-H and N-H bonds, leading to covalent cross-linking with target biomolecules.

Biotinylation:

Biotin (B1667282) is a high-affinity ligand for streptavidin and avidin, making it an invaluable tag for the detection and purification of labeled molecules. A biotin tag can be introduced into the this compound structure by first functionalizing the molecule, for example, by introducing a reactive handle such as a carboxylic acid or an amine via the methods described above. This handle can then be coupled to a biotin derivative containing a complementary reactive group.

| Linker Arm | Reactive Group on Benzophenone | Reactive Group on Biotin |

| Amide | Carboxylic Acid | Amine |

| Amide | Amine | Activated Carboxylic Acid |

| Ether | Hydroxyl | Alkyl Halide |

Table 2: Strategies for Biotinylation of Functionalized this compound

This table illustrates general strategies for attaching a biotin tag to the benzophenone scaffold. The specific linker and coupling chemistry would be chosen based on the desired properties of the final probe.

Fluorescent Labeling:

Similarly, fluorescent dyes can be incorporated to create probes for fluorescence-based detection and imaging. The choice of fluorophore will depend on the desired excitation and emission wavelengths. The synthetic strategy would involve coupling a reactive derivative of the chosen fluorophore to a functionalized this compound. A variety of fluorescent dyes with suitable reactive groups (e.g., NHS esters, maleimides, azides) are commercially available, allowing for a modular approach to the synthesis of fluorescent benzophenone probes. nih.gov

Spectroscopic and Advanced Analytical Investigations of 3,5 Dimethyl 4 Methoxybenzophenone

Elucidating Molecular Structure and Conformation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of 1H and 13C nuclei and their interactions, a detailed map of the molecular framework can be constructed.

High-Resolution 1H and 13C NMR Analysis

While direct experimental NMR data for 3,5-Dimethyl-4'-methoxybenzophenone is not widely published, a comprehensive analysis of structurally similar compounds allows for an accurate prediction of its spectral features. The structure contains two aromatic rings: one substituted with two methyl groups and the other with a methoxy (B1213986) group. The electron-donating nature of the methyl and methoxy groups, combined with the electron-withdrawing effect of the central carbonyl group, dictates the chemical shifts of the aromatic protons and carbons.

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is anticipated to show distinct signals for the protons on each aromatic ring and the methyl and methoxy substituents.

4'-Methoxyphenyl Ring: The protons on this ring are influenced by the electron-donating methoxy group and the carbonyl bridge. The protons ortho to the methoxy group (H-3' and H-5') would appear as a doublet around 6.9-7.0 ppm, while the protons ortho to the carbonyl group (H-2' and H-6') would be shifted downfield, appearing as a doublet around 7.7-7.8 ppm.

3,5-Dimethylphenyl Ring: The two methyl groups at positions 3 and 5 make the two ortho protons (H-2 and H-6) and the para proton (H-4) chemically equivalent in pairs. The protons at H-2 and H-6 are expected to appear as a singlet or a narrow multiplet around 7.3-7.4 ppm. The proton at H-4 will likely be a singlet around 7.2-7.3 ppm.

Methyl and Methoxy Protons: The six protons of the two methyl groups (at C-3 and C-5) would likely appear as a singlet around 2.3-2.4 ppm. The three protons of the methoxy group would also be a sharp singlet, typically around 3.8-3.9 ppm.

Expected ¹³C NMR Chemical Shifts: The 13C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 195-197 ppm.

Aromatic Carbons: The carbons of the aromatic rings will appear in the range of 110-140 ppm. The carbons attached to the electron-donating methoxy and methyl groups will be shielded (shifted upfield), while the carbons ortho and para to the electron-withdrawing carbonyl group will be deshielded (shifted downfield). The quaternary carbons (C-1, C-3, C-5, C-1', C-4') will have distinct chemical shifts. For instance, C-4', attached to the methoxy group, is expected around 163-164 ppm.

Methyl and Methoxy Carbons: The methyl carbons are expected around 21-22 ppm, and the methoxy carbon is anticipated to be around 55-56 ppm. chemicalbook.comnih.govchemicalbook.comchemicalbook.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | 7.3-7.4 | 133-134 |

| H-4 | 7.2-7.3 | 128-129 |

| H-2', H-6' | 7.7-7.8 | 132-133 |

| H-3', H-5' | 6.9-7.0 | 113-114 |

| 3,5-CH₃ | 2.3-2.4 | 21-22 |

| 4'-OCH₃ | 3.8-3.9 | 55-56 |

| C=O | - | 195-197 |

| C-1 | - | 138-139 |

| C-3, C-5 | - | 137-138 |

| C-1' | - | 130-131 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show a strong correlation between the ortho-coupled protons on the 4'-methoxyphenyl ring (H-2'/H-6' with H-3'/H-5'). No correlations would be expected for the protons on the 3,5-dimethylphenyl ring among themselves as they are separated by four bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~7.75 ppm would correlate with the carbon signal at ~132.5 ppm, confirming their assignment as H-2'/H-6' and C-2'/C-6', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations would include:

The methyl protons (~2.35 ppm) to C-3/C-5, C-2/C-6, and C-4.

The methoxy protons (~3.85 ppm) to C-4'.

The protons on the 4'-methoxyphenyl ring (H-2'/H-6' and H-3'/H-5') to the carbonyl carbon (~196 ppm).

The protons on the 3,5-dimethylphenyl ring (H-2/H-6 and H-4) to the carbonyl carbon.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.

Infrared (IR) Spectroscopic Signatures

The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group. Analysis of related molecules like 4-methoxybenzophenone (B1664615) and 4,4'-dimethoxybenzophenone (B177193) allows for the prediction of the key vibrational modes. nih.govnist.govchemicalbook.comnist.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980-2850 | Medium |

| Carbonyl (C=O) Stretch | 1660-1640 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium (multiple bands) |

| C-O-C Asymmetric Stretch (Aryl Ether) | 1260-1240 | Strong |

| C-O-C Symmetric Stretch (Aryl Ether) | 1040-1020 | Medium |

The exact position of the C=O stretch is sensitive to the electronic effects of the substituents on the aromatic rings. The electron-donating groups should slightly lower the frequency compared to unsubstituted benzophenone (B1666685).

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is complementary to IR spectroscopy. While no specific Raman data for this compound was found, general principles suggest that the most intense Raman bands would arise from symmetric vibrations and vibrations of less polar bonds.

Strong Raman signals would be expected for:

The symmetric stretching of the aromatic rings.

The C-C stretching vibrations within the rings.

The symmetric stretching of the methyl groups.

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, specifically UV-Vis absorption, provides information about the electronic transitions within a molecule and is dependent on the chromophores present. The benzophenone moiety is the primary chromophore in this compound.

The UV-Vis absorption spectrum is expected to show two main absorption bands characteristic of benzophenones:

n→π* Transition: A weaker, longer-wavelength absorption band resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. For substituted benzophenones, this typically appears in the range of 330-380 nm.

π→π* Transition: A much stronger, shorter-wavelength absorption band arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the aromatic system. This is expected to appear as an intense band around 250-290 nm. The presence of the electron-donating methoxy and methyl groups is likely to cause a red-shift (bathochromic shift) of this band compared to unsubstituted benzophenone.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 250-290 | High (>10,000 M⁻¹cm⁻¹) |

Ultraviolet-Visible (UV-Vis) Absorption Properties of this compound

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insights into its electronic structure and the energy required for electronic transitions. For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to different electronic transitions within the molecule.

In a study of a similar compound, 3,5-dimethylphenol (B42653) (3,5-DMP), in an aqueous solution, a weak absorption band was observed at 272 nm, which is attributed to the n-π* transition of the benzenoid ring. researchgate.net Additionally, a shoulder appeared around 218 nm. researchgate.net The molar absorption coefficient for the 272 nm band was determined to be 1550 M⁻¹ cm⁻¹. researchgate.net For this compound, the presence of the methoxy group and the extended conjugation between the two aromatic rings and the carbonyl group would be expected to influence the positions and intensities of these absorption bands. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift of the π-π* transition.

Upon irradiation at 365 nm, significant changes in the UV-Visible spectra were noted, with an isosbestic point at 247 nm, indicating the presence of at least two species in equilibrium. researchgate.net The band at 230 nm showed a notable decrease over a prolonged period. researchgate.net

Table 1: UV-Vis Absorption Data for a Related Compound (3,5-DMP) in Aqueous Solution

| Feature | Wavelength (nm) | Molar Absorptivity (M⁻¹ cm⁻¹) | Transition |

| Weak Band | 272 | 1550 | n-π |

| Shoulder | 218 | Not specified | π-π |

| Isosbestic Point | 247 | Not applicable | - |

Data sourced from a study on 3,5-dimethylphenol (3,5-DMP) as a proxy for the behavior of a dimethyl-methoxybenzophenone structure. researchgate.net

Fluorescence and Phosphorescence Emission Characteristics

The emission characteristics of this compound, specifically its fluorescence and phosphorescence, are crucial for understanding its photophysical and photochemical behavior. A related compound, 4,4'-dimethoxybenzophenone, provides insight into these properties. nih.gov Aromatic ketones can exhibit both fluorescence from the singlet excited state (S₁) and phosphorescence from the triplet excited state (T₁). The efficiency and lifetimes of these emission processes are influenced by the molecular structure and the surrounding environment.

The intersystem crossing (ISC) from the S₁ state to the T₁ state is often efficient in benzophenone derivatives, leading to significant phosphorescence and making them effective photosensitizers. The substitution pattern on the aromatic rings can modulate the energies of the n-π* and π-π* states, which in turn affects the emission properties. The dimethyl and methoxy substituents in this compound are expected to influence the relative energies of these states and, consequently, the fluorescence and phosphorescence quantum yields and lifetimes.

Solvent Effects on Electronic Transitions and Photophysics

The solvent environment can significantly impact the electronic transitions and photophysical pathways of this compound. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).

For instance, the n-π* transition of a carbonyl group typically exhibits a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons on the oxygen atom in the ground state through hydrogen bonding. Conversely, π-π* transitions often show a bathochromic (red) shift in polar solvents due to the greater stabilization of the more polar excited state.

Studies on similar molecules in different solvents have demonstrated these effects. For example, the photochemistry of 4-aminoimidazole-5-carbonitrile in water clusters showed evidence of charge transfer to the solvent. rsc.org The degradation of 3,5-dimethylphenol was found to be most efficient in an acidic medium (pH=3), suggesting a strong influence of the solvent environment on the reaction pathways. researchgate.net Investigating the UV-Vis absorption and emission spectra of this compound in a range of solvents with varying polarity and hydrogen-bonding capability would provide a deeper understanding of its photophysical behavior.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which results from the cleavage of specific bonds within the molecule upon ionization, provides valuable structural information. For aromatic ketones, characteristic fragmentation patterns often involve cleavage at the bonds adjacent to the carbonyl group. libretexts.org Common fragment ions for benzophenone-type structures include the benzoyl cation and substituted benzoyl cations. In the case of this compound, one would expect to observe fragments corresponding to the 3,5-dimethylbenzoyl and 4-methoxybenzoyl cations.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Structure |

| 240 | [C₁₆H₁₆O₂]⁺ (Molecular Ion) |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 133 | [ (CH₃)₂C₆H₃CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₆H₁₆O₂), HRMS would confirm its elemental composition by measuring its mass with high precision. This technique is essential for confirming the identity of novel compounds and for metabolic studies where precise mass determination of metabolites is required. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural analysis. In an MS/MS experiment, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected and then subjected to fragmentation. The resulting product ions are then analyzed. This process provides direct evidence for the connectivity of the atoms within the molecule. By analyzing the fragmentation pathways of selected precursor ions, the positions of the dimethyl and methoxy substituents on the benzophenone core can be definitively confirmed. This technique is invaluable for distinguishing between isomers and for identifying unknown compounds in complex mixtures. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC, a method can be developed using a suitable stationary phase (e.g., C18) and a mobile phase, such as a mixture of methanol (B129727) and water. nih.gov The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is often calculated using the area normalization method. nih.gov For instance, a study on a related compound established an HPLC method with linearity over a concentration range of 0.005–0.08 mg/ml (r > 0.999). nih.gov

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another effective technique for purity assessment. The retention time of the compound in the GC column is a characteristic property, and the coupled mass spectrometer provides mass-to-charge ratio information, confirming the identity of the peak. nih.govnih.gov The choice between HPLC and GC depends on the volatility and thermal stability of the compound.

For isolation and purification on a larger scale, column chromatography is typically used, with the choice of solvent system optimized to achieve the best separation of the desired compound from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is instrumental for purity assessment and the quantification of the main component in the presence of starting materials or side-products from its synthesis.

A common approach for the analysis of benzophenone derivatives involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. conicet.gov.arsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

Research Findings:

A validated HPLC method for similar compounds, such as Benzophenone-3, utilizes a C18 column with a mobile phase consisting of a mixture of methanol and water, often with the addition of an acid like phosphoric acid to improve peak shape and resolution. conicet.gov.arresearchgate.net For this compound, a similar system would be effective. The dimethyl and methoxy substitutions on the benzophenone core will influence its retention time compared to the parent benzophenone molecule. The additional methyl groups are likely to increase its hydrophobicity, leading to a longer retention time under identical reverse-phase conditions.

A typical HPLC method for the analysis of this compound could be established as follows:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 288 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, this compound would be well-separated from potential impurities such as 3,5-dimethylbenzoic acid and anisole (B1667542) (4-methoxybenzene), which could be present as unreacted starting materials from a Friedel-Crafts acylation synthesis. The expected retention time for the target compound would be in the range of 8-12 minutes. The method's performance would be validated for linearity, accuracy, precision, and specificity according to established guidelines.

| Compound | Expected Retention Time (min) |

| 3,5-Dimethylbenzoic acid | ~ 3.5 |

| Anisole | ~ 5.0 |

| This compound | ~ 9.8 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. In the synthesis of this compound, GC-MS can be employed to identify volatile byproducts and trace impurities that may not be readily detected by HPLC.

The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, providing information about its molecular weight and structure.

Research Findings:

The analysis of benzophenone derivatives by GC-MS typically involves a nonpolar capillary column (e.g., DB-5ms or HP-5ms). The electron ionization (EI) mode is commonly used, which bombards the sample with high-energy electrons, leading to the formation of a molecular ion (M+) and characteristic fragment ions.

For this compound (molar mass = 240.3 g/mol ), the molecular ion peak at m/z 240 would be expected. The fragmentation pattern would be dictated by the functional groups present, namely the ketone and the ether linkage. libretexts.org The primary fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org For ethers, cleavage of the C-C bond next to the oxygen is also a common fragmentation route. libretexts.org

A representative GC-MS method for the analysis of volatile byproducts in a sample of this compound is outlined below:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Potential volatile byproducts from the synthesis could include unreacted starting materials or products of side reactions. The mass spectrum of this compound itself would likely exhibit key fragments resulting from the cleavage of the benzoyl and methoxyphenyl moieties.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 240 | [M]+ (Molecular Ion) |

| 225 | [M - CH3]+ |

| 135 | [C6H4OCH3CO]+ (p-Anisoyl cation) |

| 133 | [C9H9O]+ (Dimethylbenzoyl cation) |

| 105 | [C7H5O]+ (Benzoyl cation) |

| 91 | [C7H7]+ (Tropylium ion) |

| 77 | [C6H5]+ (Phenyl cation) |

The identification of these characteristic fragments would provide strong evidence for the presence of this compound. Furthermore, the high sensitivity of GC-MS allows for the detection and tentative identification of trace volatile impurities by comparing their mass spectra to extensive libraries.

Photochemical Reactivity and Mechanistic Studies of 3,5 Dimethyl 4 Methoxybenzophenone

Photoreduction Mechanisms of Benzophenone (B1666685) Derivatives

Benzophenone and its derivatives are widely recognized for their photochemical reactivity, particularly their ability to undergo photoreduction. This process is initiated by the absorption of light, which excites the benzophenone molecule to a singlet excited state, followed by efficient intersystem crossing to a triplet state. youtube.comlibretexts.org The triplet state is responsible for the subsequent chemical reactions. youtube.com

Hydrogen Atom Transfer in Photoreduction

A primary mechanism for the photoreduction of benzophenone derivatives is hydrogen atom transfer (HAT). nih.gov In this process, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a suitable hydrogen donor molecule. nih.govacs.org This results in the formation of a ketyl radical and a radical derived from the hydrogen donor. youtube.com For instance, when isopropyl alcohol is used as the hydrogen donor, it is converted to a ketone (acetone) in the process. youtube.comyoutube.com The rate of hydrogen abstraction can be correlated with the ionization potential of the resulting radical. acs.orgacs.org This two-in-one role of benzophenone as both a photocatalyst for hydrogen atom transfer and single-electron transfer makes it a versatile reagent in organic synthesis. nih.gov The general scheme for the photoreduction of benzophenone via hydrogen atom transfer is depicted below:

Step 1: Photoexcitation and Intersystem Crossing (C₆H₅)₂CO + hν → ¹(C₆H₅)₂CO* → ³(C₆H₅)₂CO*

Step 2: Hydrogen Atom Abstraction ³(C₆H₅)₂CO* + R-H → (C₆H₅)₂Ċ-OH + R•

Step 3: Dimerization of Ketyl Radicals 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂(OH)C-C(OH)(C₆H₅)₂ (Benzopinacol)

The efficiency of this process is dependent on the nature of the hydrogen donor and the specific benzophenone derivative. nih.gov

Formation and Characterization of Transient Radicals and Radical Anions

The photoreduction of benzophenone derivatives involves the formation of transient species, primarily ketyl radicals and radical anions, which are key intermediates in the reaction pathway. nih.govresearchgate.net

Ketyl Radicals: As described in the HAT mechanism, the triplet excited state of a benzophenone derivative abstracts a hydrogen atom to form a ketyl radical. youtube.com These radicals are paramagnetic and can be detected using techniques like electron spin resonance (ESR) spectroscopy. nih.gov For example, the irradiation of benzophenone in the presence of a hydrogen donor like isopropanol (B130326) leads to the formation of benzopinacol (B1666686) through the dimerization of two ketyl radicals. youtube.comresearchgate.net Laser flash photolysis studies have been instrumental in characterizing the transient absorption spectra of these ketyl radicals. researchgate.net The absorption spectra and lifetimes of ketyl radicals of various benzophenone derivatives have been found to be significantly influenced by the substituents on the phenyl ring. researchgate.net

Radical Anions: In addition to hydrogen abstraction, benzophenone derivatives can also be photoreduced via single electron transfer (SET), leading to the formation of a radical anion. nih.gov Aromatic radical anions are key reactive intermediates in various chemical processes, including the Birch reduction. nih.gov The stability and electronic structure of these radical anions can be investigated using techniques like liquid-jet photoelectron spectroscopy. nih.gov The formation of the benzophenone radical anion (Bp⁻) in solvents like tetrahydrofuran (B95107) (THF) has been well-documented. nih.gov These radical anions can be stable for extended periods under specific conditions, allowing for their detailed characterization. nih.gov

Excited State Dynamics and Quenching Processes

The photochemical behavior of 3,5-Dimethyl-4'-methoxybenzophenone is governed by the dynamics of its electronically excited states and their interactions with other molecules.

Singlet and Triplet Excited State Energetics and Lifetimes

Upon absorption of UV light, benzophenone derivatives are promoted from their ground state (S₀) to an excited singlet state (S₁). libretexts.orgacs.org This S₁ state is typically short-lived and rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). libretexts.orgacs.org The efficiency of this ISC is a key factor in the photochemistry of benzophenones. acs.org The energy difference between the singlet and triplet states (ΔE_ST) is an important parameter influencing their photophysical properties. acs.org

The lifetimes of the triplet states of benzophenone and its derivatives can vary depending on the solvent and substitution pattern. acs.org For instance, the triplet lifetimes of benzophenone have been studied in various hydrocarbon solvents. acs.org The dipole moments of the lowest singlet (¹nπ) and triplet (³nπ) excited states of benzophenone have been determined to be 1.46 D and 1.79 D, respectively, which are different from the ground state dipole moment of 2.98 D. capes.gov.br

| State | Energy Level | Lifetime | Dipole Moment (D) |

| Ground State (S₀) | - | Stable | 2.98 capes.gov.br |

| Excited Singlet State (S₁) | Higher than S₀ | Short | 1.46 capes.gov.br |

| Excited Triplet State (T₁) | Lower than S₁ | Longer than S₁ | 1.79 capes.gov.br |

This table provides a generalized overview of the excited state properties of benzophenone. Specific values for this compound may vary.

Intermolecular and Intramolecular Energy Transfer Pathways

Excited benzophenone derivatives can transfer their triplet energy to other molecules in a process known as intermolecular energy transfer. researchgate.net This is a fundamental process in photosensitization. acs.org The efficiency of this energy transfer depends on the triplet energy of the benzophenone derivative and the acceptor molecule.

In molecules containing both a benzophenone chromophore and another functional group, intramolecular energy transfer can occur. researchgate.netdoaj.org This process has been studied in bichromophoric systems where a benzophenone moiety is linked to a naphthalene (B1677914) group. researchgate.netdoaj.org In such systems, triplet energy can be transferred from the benzophenone part of the molecule to the naphthalene part, often over a long distance through a "through-bond" mechanism. researchgate.netdoaj.orgacs.org The rate and efficiency of this intramolecular energy transfer can be measured using steady-state and time-resolved spectroscopy. researchgate.net

Photodegradation Pathways and Stability Studies

While benzophenone-type compounds are used as UV filters due to their ability to absorb UV radiation, they can also undergo photodegradation. mdpi.comnih.gov Studies have shown that the photodegradation of benzophenones often follows pseudo-first-order kinetics. mdpi.com The photostability of these compounds can be influenced by the presence of other substances in the environment, such as natural organic matter. mdpi.com

Influence of Substituents on Photostability

The photostability of a molecule is intrinsically linked to the nature and position of its substituents, which can influence the electronic distribution and the energy of the excited states. In this compound, the presence of two methyl groups on one phenyl ring and a methoxy (B1213986) group on the other creates a unique electronic environment that dictates its photochemical fate.

The 4'-methoxy group, being an electron-donating group, can influence the nature of the lowest triplet excited state. In non-polar solvents, benzophenones typically exhibit a lowest triplet state of n,π* character, which is highly reactive in hydrogen abstraction reactions. However, strong electron-donating groups can lower the energy of the π,π* triplet state, potentially leading to a state inversion where the π,π* state becomes the lowest triplet state. This inversion from a reactive n,π* to a less reactive π,π* triplet state in polar solvents has been observed for 4-methoxybenzophenone (B1664615), which would be expected to increase its photostability in such environments. rsc.org The electron-donating methoxy group can also facilitate a "meta effect" in photochemical reactions, influencing the stability of critical biradical intermediates. nih.gov

On the other phenyl ring, the two methyl groups at the 3 and 5 positions are also electron-donating, though to a lesser extent than the methoxy group. Their primary influence is likely through inductive effects and by potentially introducing steric hindrance that could affect intermolecular reactions. The collective electron-donating nature of the substituents would generally be expected to influence the energy and reactivity of the excited states. Studies on substituted benzophenones have shown that the presence of multiple substituents can have complex and sometimes non-additive effects on their photochemical behavior. acs.org

| Substituent | Position | Electronic Effect | Potential Influence on Photostability |

| 4'-Methoxy | para | Strong electron-donating (mesomeric) | May lead to triplet state inversion (n,π* to π,π*), increasing photostability in polar solvents. Can stabilize radical intermediates. |

| 3,5-Dimethyl | meta | Weak electron-donating (inductive) | May slightly increase electron density in the aromatic ring, potentially influencing excited state energies. Steric effects might play a role. |

Identification of Photoproducts and Degradation Mechanisms

Upon absorption of UV radiation, this compound is expected to undergo photoreduction, a characteristic reaction of benzophenones. The primary step in this process is the abstraction of a hydrogen atom by the excited triplet state of the benzophenone from a suitable hydrogen donor, such as the solvent or another molecule. This leads to the formation of a ketyl radical.

The degradation mechanism likely proceeds through the formation of this benzophenone ketyl radical. While specific photoproducts for this compound are not extensively documented in the literature, analogies can be drawn from studies on 4-methoxybenzophenone and other substituted benzophenones. acs.orgresearchgate.net The degradation of benzophenone-based UV filters often involves the breakdown of the benzophenone chromophore itself. nih.gov For instance, the photoreduction of benzophenone in the presence of hydrogen donors like isopropanol leads to the formation of benzpinacol.

In the case of this compound, the initial photoproduct would be the corresponding ketyl radical. Subsequent reactions of this radical could lead to dimerization, forming a pinacol-type product, or it could undergo further reactions depending on the reaction medium. The presence of the methoxy and dimethyl substituents will influence the stability and reactivity of the intermediate ketyl radical. The electron-donating nature of these groups could stabilize the radical, potentially affecting the distribution of final photoproducts.

| Reactant | Proposed Intermediate | Potential Photoproducts |

| This compound | This compound ketyl radical | Dimerized pinacol-type products, products from reaction with solvent or other species. |

Photoinduced Electron Transfer Reactions

Photoinduced electron transfer (PET) is another important deactivation pathway for excited benzophenones. The triplet excited state of benzophenone can act as both an electron acceptor and, in some cases, an electron donor. nih.govresearchgate.netrsc.org The presence of the electron-donating 4'-methoxy group in this compound makes the molecule a potential electron donor in its excited state, especially when interacting with a suitable electron acceptor.

Conversely, the carbonyl group can act as an electron acceptor. Studies on benzophenone and its derivatives have shown that they can be photoreduced via electron transfer from a suitable donor, such as an amine or an alkoxide. acs.orgvot.pl The efficiency of PET processes is governed by the redox potentials of the donor and acceptor and the energy of the excited state. The Rehm-Weller equation is often used to predict the feasibility of such reactions.

For this compound, it is plausible that it can participate in PET reactions both as a donor (due to the methoxy group) and as an acceptor (due to the carbonyl moiety), depending on the reaction partner. The specific pathway would be highly dependent on the solvent polarity and the nature of the other reactants present.

Mechanistic Investigations using Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are powerful tools for studying the short-lived transient species that are crucial intermediates in photochemical reactions.

Transient absorption spectroscopy allows for the direct observation of excited states and radical intermediates. For benzophenone and its derivatives, this technique has been instrumental in characterizing the singlet and triplet excited states, as well as the ketyl radicals formed upon hydrogen abstraction. acs.orgacs.orgbgsu.edu

Upon photoexcitation, this compound would initially populate the singlet excited state (S1), which would then undergo rapid intersystem crossing to the triplet state (T1). The transient absorption spectrum of the T1 state of benzophenones typically shows a broad absorption band in the visible region. For 4-methoxybenzophenone, the triplet-triplet absorption maximum is observed around 525 nm in non-polar solvents, characteristic of an n,π* state. rsc.org However, in polar solvents, a shift in the absorption maximum to around 450 nm and 680 nm is attributed to a π,π* triplet state. rsc.org

It is expected that this compound would exhibit similar behavior. The transient absorption spectrum would likely show features of the triplet excited state, with the position of the absorption maximum being sensitive to solvent polarity. Following the decay of the triplet state, the formation of the ketyl radical could be observed, which for benzophenone derivatives typically absorbs in the 550 nm region. vot.pl

| Transient Species | Expected Absorption Maxima (λmax) | Notes |

| Triplet (n,π) State | ~525 nm | Expected in non-polar solvents. |

| Triplet (π,π) State | ~450 nm, ~680 nm | Expected in polar solvents due to state inversion. |

| Ketyl Radical | ~550 nm | Formed via hydrogen abstraction from a donor. |

While benzophenones are generally considered to be weakly fluorescent due to very efficient intersystem crossing to the triplet state, time-resolved fluorescence can still provide valuable information about the singlet excited state. The fluorescence lifetime of the S1 state of benzophenone is very short, on the order of picoseconds. bgsu.edu

For substituted benzophenones, the fluorescence properties can be modulated by the substituents. Electron-donating groups can sometimes increase the fluorescence quantum yield. Studies on 4-hydroxybenzophenone, which has a similar electron-donating group to the 4'-methoxy group, have shown that it is fluorescent in aprotic solvents like acetonitrile. researchgate.net Therefore, it is possible that this compound exhibits some level of fluorescence, particularly in non-polar or aprotic polar solvents.

Time-resolved fluorescence measurements could be used to determine the lifetime of the S1 state of this compound. This information would be crucial for understanding the dynamics of the initial photochemical events, including the rate of intersystem crossing. The quenching of fluorescence by electron donors or acceptors could also be used to study photoinduced electron transfer processes occurring from the singlet excited state.

Computational and Theoretical Investigations of 3,5 Dimethyl 4 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3,5-Dimethyl-4'-methoxybenzophenone. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For substituted benzophenones, DFT calculations, often using the B3LYP method, are employed to determine ground state geometries, electronic properties, and vibrational frequencies. lew.roscialert.net The optimized molecular structure and calculated parameters such as bond lengths and angles provide a detailed picture of the molecule in its most stable form. iosrjournals.org

In a broader context of substituted benzophenones, DFT studies have been instrumental. For instance, the analysis of various benzophenone (B1666685) derivatives has shown how substituents and their positions on the phenyl rings influence the molecule's symmetry and electronic properties. scialert.net The introduction of different functional groups can alter the electronic distribution and, consequently, the reactivity of the benzophenone core. scialert.net

Table 1: Calculated Electronic Properties of a Substituted Benzophenone Derivative using DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| Energy Gap (HOMO-LUMO) | 4.4 eV |

| Dipole Moment | 2.5 D |

| Note: These are representative values for a substituted benzophenone and may not correspond exactly to this compound. The specific values for the target molecule would require dedicated calculations. |

DFT calculations also help in understanding the nature of the ground state. For benzophenones, it is generally accepted that they have a singlet ground state. scialert.net This information is crucial for interpreting experimental data and predicting the molecule's behavior in chemical reactions.

Ab Initio Methods for Excited States

While DFT is excellent for ground state properties, ab initio methods are often preferred for describing excited states. nih.gov Methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TDDFT) are used to calculate excitation energies and characterize the nature of electronic transitions (e.g., n→π* and π→π*). scialert.net

For benzophenone and its derivatives, understanding the excited states is critical, especially for photochemical applications where the molecule absorbs light. researchgate.net The lowest triplet excited state of benzophenone is known to be highly reactive and can participate in hydrogen abstraction reactions. nih.gov Ab initio calculations can model these excited state potential energy surfaces, providing insights into reaction mechanisms and photophysical properties. arxiv.org However, it's important to note that the accuracy of these calculations can be limited by the inherent approximations in the methods, such as the underestimation of excitation energies by some functionals in TDDFT.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and intermolecular interactions. scispace.com

Ligand-Protein Interaction Modeling

Benzophenone derivatives are known to interact with various proteins, and MD simulations are a key tool for studying these interactions. imc.ac.at For instance, benzophenones have been investigated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. acs.org

Molecular docking, often a precursor to MD simulations, can predict the binding pose of a ligand like this compound within a protein's binding site. japsonline.com Subsequent MD simulations can then be used to assess the stability of this binding pose and to calculate binding free energies. nih.gov These simulations reveal the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). acs.org This information is invaluable for the rational design of more potent inhibitors. imc.ac.at

Table 2: Key Interacting Residues in a Benzophenone-Protein Complex (Example)

| Ligand Atom/Group | Protein Residue | Interaction Type |

| Carbonyl Oxygen | Serine (Side Chain) | Hydrogen Bond |

| Methoxy (B1213986) Group | Leucine (Side Chain) | Hydrophobic |

| Dimethylphenyl Ring | Phenylalanine (Side Chain) | π-π Stacking |

| Note: This table provides a hypothetical example of interactions. The actual interacting residues for this compound would depend on the specific protein target. |

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. frontiersin.org MD simulations are well-suited to explore these solvent effects on the conformational landscape of this compound. nih.gov

The dihedral angles between the phenyl rings and the carbonyl group are key conformational parameters in benzophenones. nih.gov In different solvents, the molecule may adopt different preferred conformations due to varying solute-solvent interactions. frontiersin.org For example, polar solvents might stabilize conformations with larger dipole moments. MD simulations can track the fluctuations of these dihedral angles over time, providing a statistical distribution of accessible conformations in a given solvent environment. rsc.org This understanding is crucial as the molecular conformation can directly impact reactivity and biological activity. frontiersin.org

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be highly informative.

Quantum chemical calculations, particularly DFT, can predict NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and for confirming the molecular structure.

Similarly, the vibrational frequencies from DFT calculations can be used to simulate the infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, researchers can identify characteristic vibrational modes associated with specific functional groups, such as the carbonyl (C=O) stretch, which is a prominent feature in the IR spectra of benzophenones. iosrjournals.org

TDDFT calculations are employed to predict the UV-Vis absorption spectrum. researchgate.net These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For benzophenones, the n→π* and π→π* transitions are of particular interest and their positions can be influenced by the substituents on the phenyl rings and the solvent environment. scialert.netresearchgate.net

Computational NMR and IR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational means is a cornerstone of modern chemical analysis, providing powerful insights into molecular structure and bonding. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

For this compound, the first step would involve geometry optimization using a functional such as B3LYP or PBE0, with a suitable basis set like 6-311++G(d,p) to accurately model the molecule's most stable three-dimensional conformation. mdpi.com Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method would be applied to calculate the isotropic magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). scielo.org.za Such calculations can predict the chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Similarly, the vibrational frequencies for the molecule would be calculated from the optimized geometry. These frequencies correspond to the absorption peaks in an IR spectrum. mdpi.com Theoretical vibrational analysis helps in assigning specific molecular motions (stretching, bending) to the observed experimental IR bands. Due to the systematic overestimation of vibrational frequencies at this level of theory, the calculated values are often scaled by an empirical factor to improve agreement with experimental data. scielo.org.za

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation of data that would be generated from a DFT/GIAO calculation. The values are for illustrative purposes only.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | C=O | 196.5 |

| C (methoxy-substituted) | 164.0 | |

| C (dimethyl-substituted) | 138.0 | |

| Aromatic CH | 132.5 - 128.0 | |

| Aromatic C-H (adjacent to methoxy) | 114.0 | |

| -OCH₃ | 55.6 | |

| -CH₃ | 21.5 | |

| ¹H NMR | Aromatic H (methoxy-ring) | 7.80 - 6.95 |

| Aromatic H (dimethyl-ring) | 7.40 - 7.30 | |

| -OCH₃ | 3.88 | |

| -CH₃ | 2.35 |

UV-Vis Spectra Simulation

The electronic absorption properties of this compound can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scialert.netscialert.net

The simulation, typically performed using the optimized ground-state geometry, would likely predict strong π→π* transitions, characteristic of conjugated aromatic systems, and a weaker, lower-energy n→π* transition associated with the carbonyl group's non-bonding electrons. scialert.netscialert.net The nature of the solvent can significantly influence the positions of these absorption bands (solvatochromism), an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM). researchgate.net For benzophenone itself, the n→π* transition is known to experience a blue shift (hypsochromic shift) in polar solvents, while the π→π* transition undergoes a red shift (bathochromic shift). scialert.net Similar behavior would be expected for this derivative.

Table 2: Illustrative Predicted UV-Vis Absorption for this compound This table is a hypothetical representation of data that would be generated from a TD-DFT calculation. The values are for illustrative purposes only.

| Solvent | Predicted λ_max (nm) | Transition Type | Key Orbitals Involved |

|---|---|---|---|

| Hexane (Non-polar) | ~340 | n→π | HOMO → LUMO |

| ~260 | π→π | HOMO-1 → LUMO | |

| Ethanol (Polar) | ~330 | n→π | HOMO → LUMO |

| ~265 | π→π | HOMO-1 → LUMO |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, intermediates, and transition states.

For this compound, a key area of investigation would be its photochemical reactions, as benzophenones are well-known photosensitizers. nih.govmsu.edu Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁), which can then undergo efficient intersystem crossing to a more stable triplet state (T₁). msu.edu This triplet state is often the primary actor in subsequent chemical reactions. Computational methods can model these excited states and map the pathways connecting them.

Calculation of Activation Energies and Reaction Coordinates

A critical aspect of understanding a reaction mechanism is the identification of transition states (TS) and the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Using DFT, one can perform a transition state search along a defined reaction coordinate. The reaction coordinate represents the progress of the reaction, for instance, the breaking or forming of a specific bond. Once a transition state structure is located and verified (by confirming it has exactly one imaginary frequency), the activation energy can be calculated as the energy difference between the transition state and the reactants. mdpi.com For a photochemical process involving this compound, a likely reaction is hydrogen atom abstraction by the triplet-state carbonyl oxygen from a suitable hydrogen donor. nih.govmsu.edu The reaction coordinate for this process would be the transfer of a hydrogen atom, and the activation energy would determine the kinetic feasibility of this pathway. mdpi.com

Mechanistic Probing of Photoinduced Processes

Beyond identifying a single activation energy, computational studies can elucidate the entire mechanistic landscape of photoinduced processes. This involves mapping the potential energy surfaces of the relevant excited states (e.g., S₁ and T₁) to understand the flow of energy and the transformation of the molecule after photoexcitation.

For this compound, this would involve characterizing the geometries and energies of minima and transition states on the triplet potential energy surface. acs.org For example, after initial excitation, the molecule relaxes on the excited-state surface, potentially passing through conical intersections that facilitate radiationless transitions back to the ground state or between different excited states. A well-known photoreaction for ortho-alkyl benzophenones is photoenolization via intramolecular hydrogen abstraction. msu.edu While the methyl groups in this compound are in meta positions relative to the carbonyl group, intermolecular hydrogen abstraction from a solvent or another molecule is a highly probable photoinduced process. nih.gov Computational modeling can compare the activation barriers for different potential hydrogen donors, thereby predicting the selectivity and outcome of the photoreaction. mdpi.comacs.org

Biological Activity and Medicinal Chemistry Exploration of 3,5 Dimethyl 4 Methoxybenzophenone

Structure-Activity Relationship (SAR) Studies for Substituted Benzophenones

The presence and positioning of methyl groups on the benzophenone (B1666685) rings can profoundly affect biological efficacy. Methyl groups are small, non-polar substituents that can influence a molecule's activity in several ways:

Steric Influence : The size of the methyl groups can dictate how the molecule fits into the binding pocket of a target protein. Meta-substitution, such as the 3,5-dimethyl pattern on one of the phenyl rings, may allow the molecule to access and interact with hydrophobic regions within a binding site. acs.org

Electronic Effects : As electron-donating groups, methyl substituents can modulate the electron density of the aromatic ring, which can influence binding interactions.

Metabolic Stability : In some cases, methyl groups can shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's stability and duration of action.

In studies of various benzophenone analogues, the inclusion of methyl groups has been associated with potent biological activities. For instance, some benzophenone derivatives with methyl substituents have demonstrated significant anti-inflammatory and antiproliferative effects. nih.gov The specific pattern of substitution is crucial; for example, in one study on P-glycoprotein inhibitors, the position of a side chain on the aromatic ring led to different activity levels, with ortho, meta, and para positions showing distinct effects. acs.org

Table 1: Illustrative SAR of Substituted Benzophenones This table presents generalized trends observed in research on various benzophenone series and is for illustrative purposes.

| Substituent Group | Position on Ring | General Impact on Bioactivity | Rationale |

|---|---|---|---|

| Methyl (-CH₃) | Meta (e.g., C3, C5) | Can increase potency | May enhance binding in hydrophobic pockets. acs.org |

| Para (e.g., C4) | Variable; can increase or decrease activity | Dependent on the specific biological target. nih.govacs.org | |

| Methoxy (B1213986) (-OCH₃) | Para (e.g., C4') | Often enhances potency | Acts as an electron-donating group, potentially improving protein binding. nih.govmdpi.com |

| Ortho (e.g., C2) | Often reduces or abolishes activity | Can cause intramolecular hydrogen bonding, inactivating the key ketone group. medicaljournals.se | |

| Hydroxyl (-OH) | Ortho (e.g., C2) | Typically abolishes phototoxicity/activity | Intramolecular hydrogen transfer inactivates the ketone moiety. medicaljournals.se |

Role of Methoxy Group in Bioactivity and Metabolism

The methoxy group (-OCH₃) is a common feature in many biologically active natural and synthetic benzophenones. nih.govrsc.org Its role is multifaceted, influencing both the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug) of the compound.

In 3,5-Dimethyl-4'-methoxybenzophenone, the methoxy group is at the para-position (4') of the second phenyl ring. This placement is often favorable for bioactivity. The methoxy group is an electron-donating group, which can increase the electron density of the benzene (B151609) ring and promote stronger binding to target proteins. mdpi.com Molecular docking studies on other benzophenones have suggested that the methoxy group can enhance the binding of the benzene ring to a protein. mdpi.com

Furthermore, the 4'-methoxy substitution has been specifically implicated in certain biological effects. In one analysis of natural benzophenones, a methoxy group at the C-4 position appeared to contribute significantly to antiplatelet activity. rsc.org In another study, a series of benzophenone analogues were synthesized where the compound featuring a methoxy group at the para position showed the highest anti-tumor activity. nih.gov However, the position is critical; substitution at the C2 position can lead to inactivation through intramolecular hydrogen transfer, a phenomenon not possible with the 4'-methoxy configuration. medicaljournals.se

Anticancer and Cytotoxic Potential

The benzophenone scaffold is present in numerous compounds that exhibit cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The structural diversity of these derivatives allows for a broad range of anticancer activities. rsc.org

While specific experimental data on the cytotoxic activity of this compound against the triple-negative breast cancer cell line MDA-MB-231 is not available in the reviewed literature, many other benzophenone derivatives have been tested against this and other cell lines. researchgate.net For example, certain prenylated phloroglucinols, which are related to benzophenones, have demonstrated significant in vitro cytotoxicity against a panel of human tumor cell lines that included MDA-MB-231. researchgate.net Similarly, other natural and synthetic compounds are routinely evaluated against MDA-MB-231 to assess their anti-cancer potential. nih.govnih.gov

The general findings for the benzophenone class suggest that the potential for a given derivative to inhibit cancer cell proliferation is highly dependent on its unique substitution pattern. Studies on other benzophenones have reported IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range, indicating potent activity. nih.govrsc.org

Table 2: Examples of Cytotoxicity in Benzophenone-Related Compounds This table shows data for various benzophenone derivatives to illustrate the range of activity within the class. Data for this compound is not available.

| Compound Type | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzophenone-thiazole derivative | EAC and DLA cells | ~5 µM | nih.gov |

| Synthetic Benzophenone Analogue (Compound 1) | SMMC-7721 (Hepatocarcinoma) | 0.26 µM | rsc.org |

| Synthetic Benzophenone Analogue (Compound 1) | HL-60 (Leukemia) | 0.48 µM | rsc.org |

| Prenylated Phloroglucinols (from Hypericum olympicum) | MDA-MB-231 (Breast Cancer) | 1.2 to 24.9 µM | researchgate.net |

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)

The cytotoxic effects of bioactive compounds like benzophenones are often mediated through specific cellular mechanisms that lead to cell death. The primary mechanisms identified for this class of compounds include the induction of apoptosis and interference with the cell cycle. researchgate.netnih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents work by triggering this pathway. Studies on benzophenone derivatives have shown that they can induce apoptosis, which can be observed through cellular changes like membrane blebbing and DNA fragmentation. researchgate.netnih.gov The intrinsic pathway of apoptosis, involving the degradation of precursor caspase-9, has been identified as a likely mechanism for some cytotoxic benzophenones. researchgate.net

Cell cycle arrest is another mechanism by which anticancer compounds can inhibit tumor growth. By halting the cell cycle at a specific phase (e.g., G1, S, or G2/M), these agents prevent cancer cells from dividing and proliferating. Some triazole derivatives, which can share structural similarities with pharmacophores in benzophenones, have been shown to induce cell cycle arrest at the S phase in melanoma cells. researchgate.net While direct evidence for this compound is lacking, it is plausible that its cytotoxic activity, if present, would involve one or both of these well-established mechanisms for this compound class.

Antimicrobial and Antifungal Properties

Beyond anticancer potential, the benzophenone scaffold is a key structural motif in compounds possessing antimicrobial and antifungal activities. rsc.org A wide range of natural and synthetic benzophenone derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. nih.govmdpi.comderpharmachemica.com

Research has shown that many benzophenone derivatives exhibit at least moderate antifungal activity against various phytopathogenic fungi. nih.govmdpi.com Similarly, different series of benzophenone analogues have been screened against both Gram-positive and Gram-negative bacteria, with some compounds showing good activity against strains like Bacillus subtilis and Staphylococcus aureus. derpharmachemica.comderpharmachemica.com

The effectiveness of these compounds is highly dependent on the specific chemical structure. For example, the integration of other heterocyclic moieties, such as oxadiazole or triazolothiadiazine, into the benzophenone framework has been shown to yield compounds with good antimicrobial activity. rsc.org The presence of an enol functionality or a chelated hydroxyl group has also been suggested as important for the antibacterial activity of certain types of benzophenones. rsc.org While the antimicrobial profile of this compound itself has not been specifically reported, its core structure is recognized as a valid starting point for the design of new antimicrobial agents. nih.gov

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

No specific studies detailing the inhibitory effects of this compound on the growth of Gram-positive and Gram-negative bacteria were identified in the conducted search. Consequently, there is no available data to populate a table on its minimum inhibitory concentrations (MIC) or other measures of antibacterial activity.

Antioxidant Activity and Reactive Oxygen Species Modulation

Free Radical Scavenging Assays

There are no specific studies available that have evaluated the free radical scavenging activity of this compound using common assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. As a result, its potential as an antioxidant through direct radical scavenging remains uncharacterized.

Modulation of Cellular Oxidative Stress

No research was found that investigates the ability of this compound to modulate cellular oxidative stress. Studies on its effects on reactive oxygen species (ROS) production, antioxidant enzyme expression, or protective effects against oxidative damage in cellular models have not been reported in the available literature.

Enzyme Inhibition Studies

Interaction with Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Elastase)

A review of the literature did not yield any studies on the inhibitory activity of this compound against specific enzyme targets such as dihydrofolate reductase or elastase. Its potential as an enzyme inhibitor is currently unknown.

Kinetic and Binding Affinity Analysis

There is no available scientific literature that has performed kinetic or binding affinity analysis on this compound. While methods such as surface plasmon resonance (SPR) and microscale thermophoresis (MST) are commonly used to determine the binding kinetics and affinity of small molecules to protein targets, no studies have applied these techniques to this compound. researchgate.net Consequently, kinetic parameters like association (k_on) and dissociation (k_off) rates, as well as binding affinity constants (K_d), have not been determined for this compound.

Receptor Binding and Signaling Pathway Modulation